molecular formula C20H22 B1353971 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene CAS No. 213381-88-5

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

Cat. No.: B1353971
CAS No.: 213381-88-5
M. Wt: 262.4 g/mol
InChI Key: FUDWOKXLGOJFFQ-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is an organic compound that belongs to the class of indenes It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl-substituted indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Biological Activity

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

The compound features a tert-butyl group, which imparts steric hindrance, and a phenyl ring that enhances its aromatic stability. These structural characteristics influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction, making it versatile in synthetic applications.

Research indicates that this compound interacts with several biological targets:

  • Cytochrome P450 Enzymes : The compound has been shown to inhibit CYP2D6, an important enzyme involved in drug metabolism. This inhibition suggests potential interactions with co-administered drugs, necessitating further pharmacokinetic studies.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : Investigations into its anticancer properties indicate that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle proteins .

Biological Activity Data

Activity Type Observed Effects IC50/EC50 Values Cell Lines/Models
AnticancerInduces apoptosisNot specifiedLNCaP (prostate cancer), HeLa (cervical cancer)
AntimicrobialInhibitory effectsNot specifiedVarious bacterial strains
CYP2D6 InhibitionDrug interaction potentialNot specifiedHuman liver microsomes

Case Studies

  • Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in LNCaP prostate cancer cells. The apoptotic process was associated with cytochrome C release and activation of caspases, indicating its potential as a therapeutic agent for hormone-sensitive cancers .
  • CYP Enzyme Interaction : Another investigation highlighted the compound's ability to inhibit CYP2D6 activity in vitro, suggesting implications for drug-drug interactions in clinical settings. This finding emphasizes the need for careful consideration of this compound's use alongside other medications .

Research Findings

Recent literature has explored various aspects of the compound's biological activity:

  • Antimicrobial Properties : Initial findings suggest that the compound may inhibit the growth of several bacterial strains, warranting further exploration into its potential as an antimicrobial agent.
  • Mechanistic Studies : Research into the mechanistic pathways affected by this compound has revealed interactions with key signaling pathways involved in apoptosis and inflammation .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDWOKXLGOJFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433865
Record name 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213381-88-5
Record name 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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